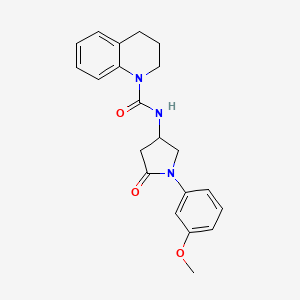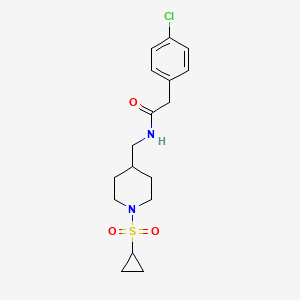![molecular formula C18H13ClN6O2S B2739351 3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 896678-37-8](/img/structure/B2739351.png)
3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Applications De Recherche Scientifique
Synthetic Applications
The synthesis of novel pyrimidine derivatives, including triazolo[4,5-d]pyrimidines, has been a focus of research due to their potential biological activities. For instance, El-Agrody et al. (2001) discussed the heteroaromatization with 4-hydroxycoumarin leading to new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the chemical's utility in creating substances with potential therapeutic effects (El-Agrody et al., 2001).
Biological Activity Studies
Research into the biological activities of triazolo[4,5-d]pyrimidine derivatives has revealed their potential in various therapeutic areas. For example, Hafez and El-Gazzar (2009) reported on the synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. These compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, highlighting the chemical's relevance in cancer research (Hafez & El-Gazzar, 2009).
Structural and Spectroscopic Analysis
The structural and spectroscopic characterization of triazolo[4,5-d]pyrimidine derivatives has been an area of interest, aiding in the understanding of their chemical properties and potential applications. Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This research provides insights into the molecular structure and potential interactions of these compounds (Lahmidi et al., 2019).
Antimalarial Activities
The exploration of antimalarial activities of triazolo[4,5-d]pyrimidine derivatives has contributed to the search for new therapeutic agents against malaria. Werbel, Elslager, and Chu (1973) synthesized and evaluated the antimalarial effects of 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines, demonstrating their potential as antimalarial agents. This research emphasizes the compound's application in developing new treatments for malaria (Werbel, Elslager, & Chu, 1973).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2S/c19-14-5-1-12(2-6-14)9-24-17-16(22-23-24)18(21-11-20-17)28-10-13-3-7-15(8-4-13)25(26)27/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHWIVQSZJKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

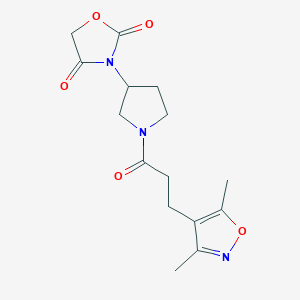
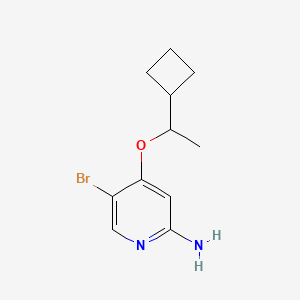

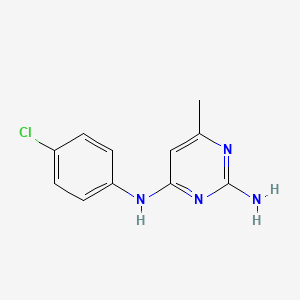
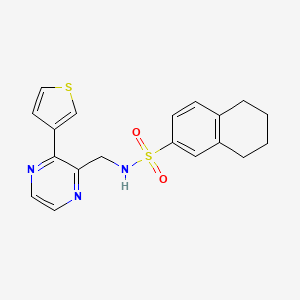
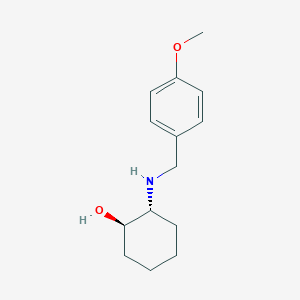

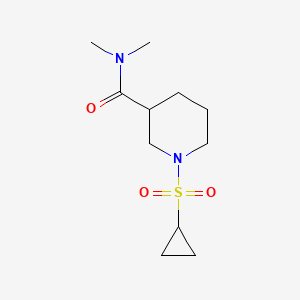
![Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate](/img/structure/B2739284.png)
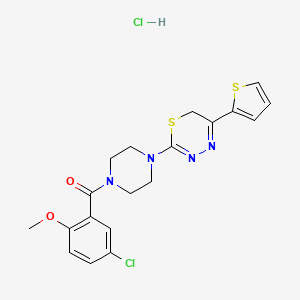

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)
